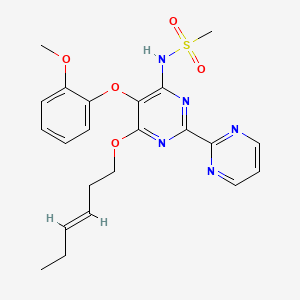

ET receptor antagonist 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H25N5O5S |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |

InChI |

InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+ |

InChI Key |

BXHYHRDLJMOJCV-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |

Canonical SMILES |

CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin (ET) receptor antagonists are a class of drugs that modulate the potent physiological effects of the endothelin peptide family. By blocking the interaction of endothelins with their receptors, ET-A and ET-B, these antagonists interfere with a wide array of downstream signaling pathways implicated in vasoconstriction, cell proliferation, fibrosis, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of ET receptor antagonists, detailing the molecular interactions, signaling cascades, and physiological consequences of their activity. The guide includes a thorough compilation of quantitative data on antagonist affinity and pharmacokinetics, detailed protocols for key experimental assays, and visual representations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug development.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis and is implicated in the pathophysiology of numerous cardiovascular and fibrotic diseases. This system comprises three 21-amino acid peptides: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3).[1] ET-1 is the most abundant and physiologically significant isoform, primarily produced by vascular endothelial cells. The biological effects of endothelins are mediated through two distinct G protein-coupled receptors (GPCRs): the endothelin type A (ET-A) and type B (ET-B) receptors.[2]

-

ET-A Receptors: Predominantly located on vascular smooth muscle cells, ET-A receptors have a higher affinity for ET-1 and ET-2 than for ET-3. Their activation leads to potent and sustained vasoconstriction, as well as cell proliferation, fibrosis, and inflammation.[1]

-

ET-B Receptors: These receptors are more widely distributed and are found on various cell types, including endothelial cells and smooth muscle cells. ET-B receptors bind all three endothelin isoforms with similar affinity.[1] Their activation on endothelial cells mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin, and they also play a role in clearing circulating ET-1.[1] Conversely, ET-B receptors on smooth muscle cells can also contribute to vasoconstriction.

The dual and sometimes opposing roles of the ET-A and ET-B receptors have significant implications for the development and application of endothelin receptor antagonists.

Mechanism of Action of Endothelin Receptor Antagonists

Endothelin receptor antagonists exert their effects by competitively binding to ET-A and/or ET-B receptors, thereby preventing the binding of endogenous endothelin peptides. This blockade inhibits the downstream signaling cascades that are normally initiated by endothelin-receptor interaction. The selectivity of these antagonists for the ET-A or ET-B receptor, or their dual antagonism, determines their specific pharmacological profile.

Downstream Signaling Pathways

Activation of both ET-A and ET-B receptors primarily couples to the Gq/11 family of G proteins.[3] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in smooth muscle contraction.

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the cell membrane and activates protein kinase C (PKC). PKC phosphorylates a variety of intracellular proteins, leading to a sustained cellular response that includes the regulation of gene expression, cell growth, and proliferation.

By blocking the initial binding of endothelins, ET receptor antagonists prevent the activation of this Gq-PLC-IP3/DAG pathway, thereby inhibiting vasoconstriction and cellular proliferation.

Quantitative Data on Endothelin Receptor Antagonists

The efficacy and selectivity of endothelin receptor antagonists are quantified by various parameters, including their binding affinity (Ki), the concentration required for 50% inhibition (IC50) in functional assays, and their pharmacokinetic properties.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of several key endothelin receptor antagonists for the ET-A and ET-B receptors.

| Antagonist | ET-A Ki (nM) | ET-B Ki (nM) | ET-A IC50 (nM) | ET-B IC50 (nM) | Selectivity (ET-B/ET-A) |

| Bosentan | 6.5 - 8.0[4] | - | 40.0[4] | - | ~20-fold for ET-A |

| Ambrisentan | - | - | - | - | >4000-fold for ET-A |

| Macitentan | - | - | 2.8[5] | 12[5] | ~50-fold for ET-A |

| Atrasentan (ABT-627) | 0.034[6] | 63.3[6] | - | - | ~1860-fold for ET-A |

| Sitaxentan | - | - | ~1 | ~1000 | ~1000-fold for ET-A |

| BQ-123 | - | - | 7.3[3] | 18000[3] | ~2465-fold for ET-A |

| BQ-788 | - | - | >1000 | ~1.2 | Selective for ET-B |

| RES-701-1 | - | - | - | 4 - 60 (species dependent)[5] | Selective for ET-B |

Note: Ki and IC50 values can vary depending on the experimental conditions and tissue/cell types used.

Pharmacokinetic Properties of Approved Antagonists

The clinical utility of endothelin receptor antagonists is also determined by their pharmacokinetic profiles.

| Parameter | Bosentan | Ambrisentan | Macitentan |

| Bioavailability | ~50%[7] | ~80% | Not precisely determined |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | ~2 hours | ~8 hours |

| Plasma Half-life (t1/2) | ~5 hours | ~15 hours | ~16 hours (parent), ~48 hours (active metabolite) |

| Metabolism | CYP2C9, CYP3A4 | UGTs, CYP3A, CYP2C19 | CYP3A4 |

| Excretion | Primarily biliary | Primarily non-renal | Urine (50%), Feces (24%)[3] |

Key Experimental Protocols

The characterization of endothelin receptor antagonists relies on a variety of in vitro and in vivo experimental assays. Detailed methodologies for two fundamental in vitro assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an antagonist for the ET-A and ET-B receptors.

Objective: To measure the displacement of a radiolabeled endothelin ligand from its receptor by a non-labeled antagonist.

Materials:

-

Cell membranes expressing human ET-A or ET-B receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [125I]ET-1)

-

Test antagonist at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled ET-1)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test antagonist at various dilutions.

-

50 µL of radioligand at a fixed concentration (typically near its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the ET-1-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist by measuring its inhibition of agonist-stimulated calcium release.

Materials:

-

Cells expressing the ET-A or ET-B receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[8][9]

-

Pluronic F-127 (to aid dye loading)

-

Probenecid (to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

ET-1 (agonist)

-

Test antagonist

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the cells in the microplates and allow them to adhere and grow to confluency.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye solution (containing Pluronic F-127 and probenecid) in assay buffer for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).[8][9]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence. Inject ET-1 at a fixed concentration (typically the EC80) into the wells and immediately begin kinetic measurement of the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting dose-response curve.

References

- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Endothelin receptor ET-A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamic effects of ABT-627, an oral ETA selective endothelin antagonist, in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Endothelin Receptor Antagonists

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin type A (ETA) and type B (ETB) receptors, plays a critical role in vascular homeostasis.[1][2] Endothelin-1 (ET-1), in particular, is one of the most potent vasoconstrictors known and is implicated in the pathophysiology of various cardiovascular and renal diseases, including pulmonary arterial hypertension (PAH), systemic hypertension, and heart failure.[3][4][5][6][7] Consequently, the development of antagonists for these receptors has been a significant focus of pharmaceutical research.[5][7]

This guide provides a comprehensive technical overview of the discovery and synthesis of endothelin receptor antagonists. While the prompt specified "ET receptor antagonist 2," a specific compound with this designation is not prominently identified in the scientific literature. Therefore, this document will address the broader class of these antagonists, using key clinical examples to illustrate the core principles of their development. We will delve into the signaling pathways they modulate, the experimental protocols used for their characterization, and the synthetic strategies employed in their creation.

Discovery of Endothelin Receptor Antagonists: A Strategic Approach

The journey to identify non-peptide ET receptor antagonists began with extensive screening of chemical libraries to find molecules that could block the binding of endothelin to its receptors.[8][9] This was followed by a meticulous process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: From Screening to Candidate Selection

The discovery process for ET receptor antagonists typically follows a structured workflow, beginning with high-throughput screening and progressing through various stages of characterization and optimization.

Caption: A generalized workflow for the discovery of endothelin receptor antagonists.

Quantitative Data: Receptor Binding Affinities

A key aspect of characterizing ET receptor antagonists is determining their binding affinity for the ETA and ETB receptors. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The relative affinity for the two receptor subtypes determines whether an antagonist is selective or dual-acting.

| Compound | Type | ETA Receptor Affinity (Ki or IC50, nM) | ETB Receptor Affinity (Ki or IC50, nM) | Selectivity (ETA:ETB) |

| Bosentan | Dual | ~2.5 - 7.7 | ~95 - 340 | ~1:20 - 1:40 |

| Ambrisentan | ETA Selective | ~0.01 - 0.02 | ~65 | ~5000:1 |

| Sitaxentan | ETA Selective | ~0.1 - 1 | >1000 | >6500:1 |

| Atrasentan | ETA Selective | ~0.04 | ~130 | ~1800:1 |

| Macitentan | Dual | ~0.5 | ~900 | ~1:1800 |

| SC0062 | ETA Selective | High | Low (High Selectivity) | Not specified |

| BQ-123 | ETA Selective | 17 | 11,100 | ~1:650 |

Note: Affinity values can vary depending on the specific assay conditions and cell types used.

Endothelin Receptor Signaling Pathways

Endothelin receptors are coupled to various G proteins, primarily Gq, Gi, and Gs, which trigger a cascade of intracellular signaling events.[2][10] The primary pathway for vasoconstriction involves Gq activation, leading to increased intracellular calcium.[3] Antagonists block these pathways by preventing the initial binding of endothelin to the receptor.

Signaling Cascade upon ET-1 Binding

The binding of ET-1 to its receptors initiates multiple downstream signaling pathways that regulate cellular processes such as vasoconstriction, proliferation, and inflammation.

Caption: Simplified signaling pathways of ETA and ETB receptors and the point of intervention for antagonists.

Synthesis of Endothelin Receptor Antagonists

The development of orally active, non-peptide ET receptor antagonists was a significant breakthrough.[8] Many of these compounds, such as bosentan, are based on a substituted pyrimidine sulfonamide scaffold. A key step in the synthesis of many biphenyl-containing antagonists is the Suzuki coupling reaction.

Representative Synthetic Protocol: Solid-Phase Synthesis of Pyrimidine-Based Antagonists

A solid-phase synthesis approach has been developed for the efficient generation of libraries of ET receptor antagonists, facilitating SAR studies.[11]

Key Reaction Steps:

-

Immobilization: A 2-hydroxybutyric acid derivative is attached to a solid support resin.

-

Ether Formation: The support-bound alcohol is reacted with a 4-halo-2-methylsulfonylpyrimidine to form an ether linkage.

-

Suzuki Coupling: The halogenated pyrimidine intermediate undergoes a palladium-catalyzed Suzuki coupling reaction with various aryl boronic acids. This step is crucial for introducing diversity into the molecule.

-

Cleavage: The final product is cleaved from the solid support, typically using an acidic cocktail.

-

Purification: The crude product is purified, often by high-performance liquid chromatography (HPLC).

This method allows for the rapid synthesis of a wide range of analogs for biological testing.[11]

Key Experimental Protocols

The characterization of novel ET receptor antagonists relies on a set of standardized in vitro and in vivo assays.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for ETA and ETB receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express high levels of either human ETA or ETB receptors (e.g., CHO cells).[11]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled antagonist.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using a gamma counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Functional Assay (Isolated Rat Aorta Contraction)

-

Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit ET-1-induced vasoconstriction.

-

Methodology:

-

Tissue Preparation: Rings of thoracic aorta are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

-

Antagonist Incubation: The tissues are pre-incubated with the test antagonist at various concentrations for a defined period.

-

Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated. The contractile force is measured using an isometric force transducer.

-

Data Analysis: The antagonist's potency is determined by the rightward shift it causes in the ET-1 concentration-response curve. The pA2 value, a measure of antagonist affinity, can be calculated from these shifts.

-

The discovery and synthesis of endothelin receptor antagonists represent a significant achievement in medicinal chemistry and pharmacology, leading to valuable therapies for life-threatening conditions like pulmonary arterial hypertension.[4][6][12] The development process, from high-throughput screening of diverse chemical libraries to sophisticated synthetic strategies and rigorous biological evaluation, exemplifies a modern drug discovery paradigm. Future research may focus on developing antagonists with improved tissue selectivity and safety profiles, potentially expanding their therapeutic applications to other diseases driven by the endothelin system, such as chronic kidney disease and certain cancers.[2][13]

References

- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 4. Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery of Nonpeptide Endothelin Receptor Antagonists. Progression towards Bosentan | CHIMIA [chimia.ch]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Solid-phase synthesis of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. firstwordpharma.com [firstwordpharma.com]

An In-Depth Technical Guide to In Vitro Models of the Endothelin-2 (ET-2) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endothelin-2 (ET-2)

Endothelin-2 (ET-2) is a potent, 21-amino acid vasoconstrictive peptide, part of the endothelin family that also includes ET-1 and ET-3.[1] First identified in 1988, ET-2 is encoded by the EDN2 gene and is expressed in various tissues, including the kidney, placenta, uterus, and heart.[1] It exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB).[1][2] While EDNRA shows a higher affinity for ET-1 and ET-2 over ET-3, EDNRB binds all three peptides with equal affinity.[2][3] The activation of these receptors triggers diverse downstream signaling cascades, implicating ET-2 in a wide range of physiological and pathological processes, including ovulation, cardiovascular regulation, immunology, and cancer progression.[1][2] Understanding the intricacies of ET-2 signaling is crucial for developing targeted therapeutics. This guide provides a comprehensive overview of the core signaling pathway, common in vitro models, and detailed experimental protocols for its investigation.

The ET-2 Signaling Pathway

Upon binding to its receptors, EDNRA and EDNRB, ET-2 initiates a cascade of intracellular events. Both receptors can couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), leading to a rapid increase in intracellular calcium concentration.[4] This calcium flux, along with DAG, activates protein kinase C (PKC).

Furthermore, ET-2 receptor activation, particularly through Gq and Gi protein coupling, stimulates the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][5] This involves a phosphorylation cascade from Raf to MEK1/2 and finally to ERK1/2. Activated (phosphorylated) ERK1/2 translocates to the nucleus to regulate the activity of various transcription factors, such as Elk-1, which binds to the Serum Response Element (SRE) to drive the expression of genes involved in cell proliferation, differentiation, and migration.[6]

References

- 1. Endothelin 2 - Wikipedia [en.wikipedia.org]

- 2. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

The Overlooked Isoform: A Technical Guide to the Role of Endothelin-2 in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) family, comprising three structurally similar 21-amino acid peptides (ET-1, ET-2, and ET-3), plays a critical role in vascular homeostasis and the pathogenesis of cardiovascular disease.[1] While endothelin-1 (ET-1) is extensively studied as one of the most potent endogenous vasoconstrictors, endothelin-2 (ET-2) has largely remained in its shadow.[2] Structurally, ET-2 differs from ET-1 by only two amino acids and exhibits nearly identical binding affinity for the two G-protein coupled endothelin receptors, ETA and ETB.[2][3] This similarity has led to a long-held assumption that ET-2's physiological and pathological roles are largely redundant with those of ET-1. However, emerging evidence challenges this notion, suggesting that ET-2 has distinct and non-redundant functions within the cardiovascular system, meriting its consideration as a separate therapeutic target.[4] This technical guide provides an in-depth analysis of the current understanding of ET-2's role in cardiovascular disease, focusing on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Endothelin-2 Signaling in the Cardiovascular System

Endothelin-2 exerts its effects by binding to ETA and ETB receptors, which are G-protein coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells and endothelial cells, respectively.[3] Both ET-1 and ET-2 bind to these receptors with high and equal affinity.[3] Upon binding, a conformational change in the receptor activates intracellular signaling cascades.

Activation of ETA receptors on vascular smooth muscle cells is primarily linked to vasoconstriction. This is mediated through the Gq/11 protein pathway, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC), which further contributes to the contractile response.

The signaling through ETB receptors is more complex. On endothelial cells, ETB receptor activation can lead to the production of vasodilators like nitric oxide (NO) and prostacyclin, counteracting the vasoconstrictor effects. However, ETB receptors are also present on smooth muscle cells, where their activation can contribute to vasoconstriction.

Recent studies also point to the involvement of the mitogen-activated protein kinase (MAPK) pathway in ET-2 signaling, which can influence cellular processes like proliferation and hypertrophy, key elements in the progression of cardiovascular diseases.[2]

Quantitative Data on the Role of Endothelin-2 in Cardiovascular Disease

Emerging quantitative data underscores the distinct role of ET-2 in the pathophysiology of cardiovascular diseases.

| Parameter | Experimental Model | Key Findings | Reference |

| Plasma Endothelin Levels | Transgenic rats overexpressing human ET-2 (hET-2) with streptozotocin-induced diabetes | Nondiabetic hET-2 rats: 3.5 ± 0.4 fmol/mL vs. 2.1 ± 0.2 fmol/mL in wild-type (P < 0.05). Diabetic hET-2 rats: 4.5 ± 0.4 fmol/mL vs. 2.5 ± 0.4 fmol/mL in diabetic wild-type (P < 0.01). | [5] |

| Myocardial Interstitial Fibrosis | Transgenic rats overexpressing hET-2 with streptozotocin-induced diabetes | Myocardial interstitial tissue volume density in diabetic hET-2 rats was 1.5 ± 0.07% compared to 1.1 ± 0.03% in diabetic wild-type, 1.1 ± 0.03% in nondiabetic hET-2, and 0.8 ± 0.01% in nondiabetic wild-type rats (P < 0.01 for all comparisons). | [5] |

| Coronary and Intramyocardial Vessel Hypertrophy | Transgenic rats overexpressing hET-2 with streptozotocin-induced diabetes | A similar pattern of the most severe changes in hypertrophy of large coronary arteries and small intramyocardial arterioles was observed in diabetic hET-2 transgenic animals. | [5] |

| Blood Pressure | Transgenic rats overexpressing hET-2 | Blood pressure did not differ between any of the groups (nondiabetic wild-type, diabetic wild-type, nondiabetic hET-2, diabetic hET-2). | [5] |

| mRNA Expression in Failing Heart | Human failing heart tissue | ET-2 expression is 88% lower in the failing heart compared with control hearts. | [2] |

| mRNA Expression in Hypoxic Cardiomyocytes | Hypoxic rat cardiomyocyte cell cultures | ET-1 expression is decreased by 38% and ET-2 expression is increased by almost fourfold compared with controls. | [2] |

Key Experimental Protocols

Generation of Transgenic Rats Overexpressing Human Endothelin-2

This model is crucial for studying the long-term effects of elevated ET-2 levels in vivo.

Methodology:

-

Gene Construct: A genomic construct of the human ET-2 gene is used.

-

Microinjection: The construct is microinjected into the pronuclei of fertilized oocytes from a suitable rat strain (e.g., Sprague-Dawley).[6]

-

Implantation: The microinjected oocytes are then implanted into pseudopregnant female rats.

-

Screening: Offspring are screened for the presence of the transgene using PCR analysis of tail-tip DNA.

-

Breeding: Transgenic founders are bred to establish stable transgenic lines.

-

Induction of Diabetes (for specific studies): Diabetes can be induced in these rats via a single intraperitoneal injection of streptozotocin (STZ) to study the interplay between ET-2 and diabetic complications.[5]

References

- 1. Regulation of the endothelin system in transgenic rats expressing the human endothelin-2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin-2, the forgotten isoform: emerging role in the cardiovascular system, ovarian development, immunology and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of transgenic endothelin-2 overexpression on diabetic cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transgenic rats expressing the human ET-2 gene: a model for the study of endothelin actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin Receptor Antagonists in Pulmonary Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of endothelin (ET) receptor antagonists in the research and development of therapeutics for pulmonary hypertension (PH). This document details the underlying pathophysiology, mechanism of action of ET receptor antagonists, preclinical and clinical data, and detailed experimental protocols relevant to the field.

Introduction to the Endothelin System in Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), is a key contributor to the pathogenesis of pulmonary arterial hypertension (PAH)[1][2]. In PAH, there is an overexpression of ET-1 and its receptors in the pulmonary vasculature, which promotes vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation[3][4].

ET-1 exerts its effects through two G protein-coupled receptor subtypes: ET-A and ET-B[5].

-

ET-A receptors , located on pulmonary artery smooth muscle cells, primarily mediate vasoconstriction and cellular proliferation[6][7].

-

ET-B receptors have a more complex role. When located on smooth muscle cells, they also mediate vasoconstriction. However, ET-B receptors on endothelial cells contribute to vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1[6][7].

This dual nature of the ET-B receptor has led to the development of two classes of ET receptor antagonists (ERAs) for the treatment of PAH:

-

Dual ET-A/ET-B receptor antagonists (e.g., bosentan, macitentan)

-

Selective ET-A receptor antagonists (e.g., ambrisentan, sitaxsentan)

The therapeutic debate continues regarding the optimal strategy for receptor blockade in PAH[1][7].

Quantitative Data on Endothelin Receptor Antagonists

The following tables summarize key quantitative data for commonly researched ET receptor antagonists.

Table 1: In Vitro Receptor Binding and Potency

| Compound | Receptor Selectivity | Target | IC50 | Binding Affinity (Kd / Ki) | Reference |

| Bosentan | Dual ET-A/ET-B | Human ET-A/ET-B | ET-A: 26 nM, ET-B: 95 nM | ET-A: 4.7 nM, ET-B: 20 nM | [8] |

| Ambrisentan | Selective ET-A | Human ET-A | ET-A: 0.019 nM | ET-A: 0.011 nM, ET-B: 1.2 nM | [9] |

| Macitentan | Dual ET-A/ET-B | Human ET-A/ET-B | ET-A: 0.5 nM, ET-B: 391 nM | ET-A: 0.2 nM, ET-B: 890 nM | [10] |

| Sitaxsentan | Selective ET-A | Human ET-A | ET-A: 1.2 nM | ET-A: 0.5-1.9 nM, ET-B: >1 µM | [9] |

Table 2: Preclinical Efficacy in Rat Models of Pulmonary Hypertension

| Compound | Animal Model | Dose | Key Efficacy Endpoints | Reference |

| Bosentan | Monocrotaline (MCT) | 100 mg/kg/day | - Reduced RVSP- Attenuated RV hypertrophy (Fulton Index) | [1][7] |

| Bleomycin-induced | 300 mg/kg/day | - Did not significantly prevent RV hypertrophy | [11] | |

| Ambrisentan | Monocrotaline (MCT) | 10 mg/kg/day | - Lowered RV pressure- Attenuated RV hypertrophy | [12][13] |

| Hyperoxia-induced | 1-20 mg/kg/day | - Reduced RVH and arterial medial wall thickness | [2][3] | |

| Macitentan | Sugen/Hypoxia | 30 mg/kg/day | - Reduced RVSP- Improved cardiac output- Decreased RV hypertrophy (Fulton Index) | [5][6][14] |

| Bleomycin-induced | 100 mg/kg/day | - Significantly prevented RV hypertrophy | [11] |

RVSP: Right Ventricular Systolic Pressure; RVH: Right Ventricular Hypertrophy

Table 3: Clinical Efficacy in Patients with Pulmonary Arterial Hypertension

| Compound | Key Clinical Trial(s) | Change in 6-Minute Walk Distance (6MWD) | Change in Pulmonary Vascular Resistance (PVR) | Change in Mean Pulmonary Artery Pressure (mPAP) | Reference |

| Bosentan | BREATHE-1 | +44 meters (placebo-corrected) | -226 dyn·s·cm⁻⁵ | -6.1 mmHg | [13] |

| Ambrisentan | ARIES-1 & 2 | +31 to +59 meters (placebo-corrected) | -22.9% to -30.7% | -2.6 to -5.4 mmHg | [9][15] |

| Macitentan | SERAPHIN | +22 meters (placebo-corrected, 10 mg dose) | -37% (placebo-corrected, 10 mg dose) | - | [9][10] |

Signaling Pathways

The binding of ET-1 to its receptors initiates a cascade of intracellular signaling events that contribute to the pathophysiology of PAH.

Caption: Endothelin-1 signaling pathways in vascular cells.

Experimental Protocols

Animal Models of Pulmonary Hypertension

This is a widely used model for inducing PH.

-

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Monocrotaline (MCT) (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

ET receptor antagonist (e.g., bosentan, ambrisentan)

-

-

Procedure:

-

A single subcutaneous or intraperitoneal injection of MCT (60 mg/kg) is administered to induce PH[16].

-

Animals are housed under standard conditions with free access to food and water.

-

PH typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).

-

Treatment with the ET receptor antagonist or vehicle is typically initiated either prophylactically (at the time of or shortly after MCT injection) or therapeutically (once PH is established, e.g., 2 weeks post-MCT).

-

Drug administration is performed daily via oral gavage at the desired dose (e.g., bosentan 100-300 mg/kg/day, ambrisentan 10 mg/kg/day)[7][12].

-

At the end of the study period (e.g., 4 weeks), hemodynamic and histological assessments are performed.

-

This model is considered to more closely mimic the histopathological features of human PAH, including the formation of plexiform-like lesions.

-

Materials:

-

Male Sprague-Dawley rats

-

Sugen 5416 (VEGF receptor inhibitor)

-

Vehicle for Sugen 5416 (e.g., CMC-based solution)

-

Hypoxic chamber (10% O₂)

-

ET receptor antagonist (e.g., macitentan)

-

-

Procedure:

-

Rats receive a single subcutaneous injection of Sugen 5416 (20 mg/kg)[6].

-

Immediately following injection, the animals are placed in a hypoxic environment (10% O₂) for 3 weeks.

-

After the hypoxia period, rats are returned to normoxic conditions. Severe, progressive PH develops.

-

Therapeutic intervention with an ET receptor antagonist (e.g., macitentan 30 mg/kg/day via oral gavage) or vehicle is typically initiated after the establishment of PH (e.g., at week 5) and continued for a defined period (e.g., 2-3 weeks)[5][6][14].

-

Hemodynamic and histological assessments are performed at the study endpoint.

-

Efficacy Assessment Protocols

RVSP is a primary indicator of pulmonary hypertension severity.

-

Procedure:

-

The rat is anesthetized (e.g., with isoflurane).

-

A pressure-volume catheter is inserted into the right jugular vein and advanced through the right atrium and ventricle into the pulmonary artery.

-

The catheter is then carefully withdrawn into the right ventricle.

-

RVSP is recorded once a stable pressure waveform is obtained.

-

The Fulton Index is a measure of the degree of right ventricular hypertrophy.

-

Procedure:

-

Following euthanasia, the heart is excised.

-

The atria and large vessels are trimmed away.

-

The right ventricular free wall (RV) is dissected from the left ventricle and septum (LV+S).

-

The RV and LV+S are blotted dry and weighed separately.

-

The Fulton Index is calculated as the ratio of the RV weight to the LV+S weight (RV / (LV+S)). An increased ratio indicates RVH.

-

Experimental and Drug Development Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ET receptor antagonist for pulmonary hypertension.

Caption: Preclinical development workflow for ET receptor antagonists in PAH.

Conclusion

Endothelin receptor antagonists represent a cornerstone in the therapeutic management of pulmonary arterial hypertension. The continued investigation into the nuanced roles of the ET-A and ET-B receptors, coupled with the development of novel antagonists with improved safety and efficacy profiles, holds significant promise for advancing patient care. This technical guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of research, offering standardized protocols and a comprehensive overview of the current landscape.

References

- 1. Nonspecific endothelin-receptor antagonist blunts monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Pulmonary Arterial Hypertension drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]

- 11. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term Outcomes with Ambrisentan Monotherapy in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]

An In-depth Technical Guide to Endothelin-2 Receptor Function in Renal Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, ET-3) and two G protein-coupled receptors (ET-A and ET-B), is a critical regulator of renal physiology and a significant contributor to the pathophysiology of various kidney diseases. While research has predominantly focused on ET-1, ET-2 is a potent, albeit less studied, ligand that signals through the same receptors. This guide delineates the function of these receptors in the kidney, with a specific focus on their activation by ligands like ET-2, and their subsequent roles in disease progression. We will explore the distribution of these receptors, their complex signaling pathways, and their dual roles in maintaining renal homeostasis versus driving pathology. This document summarizes key quantitative data, outlines prevalent experimental methodologies, and provides visual diagrams of critical pathways to offer a comprehensive resource for professionals in renal research and drug development.

Introduction to the Endothelin System in the Kidney

The endothelin family consists of three 21-amino acid peptides: ET-1, ET-2, and ET-3.[1] ET-1 is the most abundant and well-researched isoform, produced primarily by vascular endothelial cells, mesangial cells, and tubular epithelium within the kidney.[2] ET-2 is mainly produced in the kidney, placenta, and intestine.[3] All three isoforms exert their effects by binding to two receptor subtypes: the endothelin-A receptor (ET-A) and the endothelin-B receptor (ET-B).[4]

There is no unique receptor for endothelin-2; it shares receptors with the other isoforms. The ET-A receptor has a high affinity for ET-1 and ET-2, and a much lower affinity for ET-3 (ET-A: ET-1 = ET-2 >> ET-3).[4] In contrast, the ET-B receptor binds all three isoforms with equal affinity (ET-B: ET-1 = ET-2 = ET-3).[4] Therefore, the function of "endothelin-2 receptors" in the kidney is effectively the function of the ET-A and ET-B receptors upon stimulation by ET-2. Under disease conditions, exaggerated production of endothelins coupled with receptor dysfunction contributes significantly to the progression of renal disease.[4]

Endothelin Receptor Distribution and Expression in the Kidney

The expression ratio and location of ET-A and ET-B receptors vary significantly throughout the kidney, which accounts for the diverse and sometimes opposing effects of endothelin peptides.[4][5] ET-A receptors are predominantly found on vascular smooth muscle cells, where they mediate vasoconstriction.[5][6] ET-B receptors are largely expressed on endothelial cells, where they stimulate the release of vasodilators like nitric oxide (NO) and prostacyclin, and also on renal tubular cells, where they influence sodium and water transport.[1][5][6]

Table 1: Quantitative Analysis of Endothelin Receptor Expression in the Kidney

| Parameter | Location | Value | Species | Reference |

|---|---|---|---|---|

| mRNA Expression | Renal Cortex | ET-A: 0.19 ± 0.10 amol/µg RNAET-B: 1.09 ± 0.38 amol/µg RNA | Human | [7] |

| Renal Medulla | ET-A: 0.47 ± 0.25 amol/µg RNAET-B: 2.17 ± 1.90 amol/µg RNA | Human | [7] | |

| Receptor Ratio (ET-A:ET-B) | Renal Cortex | mRNA Ratio ~20:80 | Human | [7] |

| Renal Artery | Protein Ratio ~90:10 | Human | [6] |

| | Renal Vein | Protein Ratio ~92:8 | Human |[6] |

Signaling Pathways of Endothelin Receptors

Both ET-A and ET-B are G protein-coupled receptors that activate multiple intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This cascade is central to many of the cellular responses to endothelins, including vasoconstriction, cell proliferation, and inflammation.[9]

Activation of these receptors also leads to the generation of reactive oxygen species (ROS) and transactivation of growth factor receptors, further contributing to hypertrophic and fibrotic signaling.[1][9]

Opposing Functions of ET-A and ET-B Receptors in Renal Pathophysiology

The distinct localization of ET-A and ET-B receptors results in a balance of opposing actions that is crucial for renal homeostasis. In pathology, this balance is often disrupted.

-

ET-A Receptor Activation: Predominantly pathogenic. It leads to vasoconstriction of afferent arterioles, reducing renal blood flow and glomerular filtration rate (GFR).[2] Chronic activation promotes mesangial cell proliferation, inflammation, extracellular matrix production, and fibrosis, contributing to glomerulosclerosis and the progression of chronic kidney disease (CKD).[2][10][11]

-

ET-B Receptor Activation: Largely protective. On endothelial cells, it mediates vasodilation via NO and prostacyclin release, which can counteract ET-A-mediated vasoconstriction.[12] On tubular cells, it promotes sodium and water excretion (natriuresis and diuresis).[11][12] ET-B receptors are also involved in clearing circulating endothelin peptides from the bloodstream.[6]

Dysfunction or downregulation of ET-B receptors, coupled with overproduction of endothelins, can lead to an exaggerated ET-A receptor response, promoting hypertension and renal damage.[4]

Experimental Protocols for Studying Endothelin Receptors

Investigating the role of the endothelin system in renal pathophysiology involves a range of in vivo and in vitro models and techniques.

Table 2: Key Experimental Methodologies

| Method | Description & Protocol Outline | Purpose |

|---|---|---|

| Animal Models of Renal Disease | Unilateral Ureter Obstruction (UUO): The ureter of one kidney is surgically ligated, inducing rapid interstitial fibrosis in the obstructed kidney.[13] Adenine Nephropathy: Mice are fed a diet rich in adenine, which causes crystal precipitation in tubules, leading to chronic tubulointerstitial fibrosis.[13] Ischemic Acute Renal Failure: The renal pedicle is clamped for a set period (e.g., 45 minutes) followed by reperfusion, inducing acute kidney injury.[14] Genetic Models: Transgenic mice overexpressing ET-1 develop renal fibrosis.[13] Mice with conditional deletion of ET-A or ET-B receptors in specific cell types (e.g., using a FoxD1-Cre driver for stromal cells) are used to dissect cell-specific roles.[13] | To induce and study renal disease progression and test the effects of therapeutic interventions like endothelin receptor antagonists (ERAs). |

| Molecular Analysis | Quantitative RT-PCR (qRT-PCR): Total RNA is extracted from kidney tissue (cortex/medulla). Reverse transcription is performed to generate cDNA. PCR is then run with specific primers for ET-A (EDNRA) and ET-B (EDNRB) mRNA to quantify gene expression levels, often normalized to a housekeeping gene.[7] In Situ Hybridization (RNAscope): Allows for the visualization and quantification of specific mRNA molecules (e.g., ET-A) within intact tissue sections, providing spatial context for gene expression.[13] | To measure the gene expression of endothelin receptors and ligands in healthy versus diseased kidney tissue. |

| Functional & Binding Assays | Receptor Binding Assays: Membranes are prepared from tissues or cells expressing the target receptor (e.g., CHO cells transfected with human ET-A or ET-B). Assays are performed by incubating membranes with a radiolabeled endothelin ligand in the presence or absence of unlabeled competitor compounds (e.g., ERAs) to determine binding affinity (Ki) and selectivity.[15] Isolated Vessel Studies: Renal arteries or arterioles are isolated and mounted in an organ bath or myograph. The contractile response to endothelin agonists (e.g., ET-1, ET-2) is measured in the presence and absence of receptor antagonists to assess their potency and mechanism of action.[15] | To determine the affinity, selectivity, and functional effect of novel compounds targeting endothelin receptors. |

Conclusion and Future Directions

The endothelin system, acting through ET-A and ET-B receptors, is a powerful modulator of renal health and disease. While ET-2 is a potent agonist, its specific contributions relative to ET-1 in renal pathophysiology remain an under-investigated area. The current understanding firmly establishes a dualistic role for the receptors: ET-A activation is largely detrimental, promoting vasoconstriction, fibrosis, and inflammation, whereas ET-B activation is generally protective, mediating vasodilation, natriuresis, and ligand clearance.

This dichotomy has driven the development of selective ET-A receptor antagonists as a promising therapeutic strategy for chronic kidney diseases, including diabetic nephropathy and IgA nephropathy.[11][12] Future research should focus on elucidating the distinct regulation and functional consequences of ET-2 versus ET-1 expression in the kidney. A deeper understanding of these nuances will be critical for refining therapeutic strategies and developing more targeted interventions for patients with progressive renal disease.

References

- 1. Endothelin system in hypertension and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Endothelin 2 - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Physiology of endothelin and the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelin and the Renal Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative quantification of endothelin receptor mRNA in human kidney: new tools for direct investigation of human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signalling pathways activated by endothelin stimulation of renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. youtube.com [youtube.com]

- 11. Endothelin receptor selectivity in chronic kidney disease: rationale and review of recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin receptors in renal interstitial cells do not contribute to the development of fibrosis during experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of endothelin B receptor in the pathogenesis of ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ETRA-2: A Selective Endothelin-A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular homeostasis, cell proliferation, and inflammation.[1][2][3] Its effects are mediated through two G protein-coupled receptors: the endothelin-A (ETA) receptor and the endothelin-B (ETB) receptor.[1][4][5] The activation of ETA receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation.[3][6][7] In contrast, ETB receptors, found on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[3]

Given the pivotal role of the ET-1/ETA receptor axis in the pathogenesis of diseases such as pulmonary arterial hypertension, renal disease, and certain cancers, the development of selective ETA receptor antagonists has been a significant focus of pharmaceutical research.[2][7][8][9][10] This technical guide provides a comprehensive overview of the preclinical data for ETRA-2, a representative selective ETA receptor antagonist. The information presented herein is a synthesis of findings from various preclinical studies on selective ETA antagonists and is intended to guide researchers and drug development professionals in their evaluation of this therapeutic class.

Quantitative Data Summary

The preclinical efficacy and selectivity of ETRA-2 have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Target | Ligand | Assay Type | Species | Kd (nM) | Selectivity (fold) |

| ETA Receptor | ETRA-2 | Radioligand Binding | Human | 1.0 | 100 |

| ETB Receptor | ETRA-2 | Radioligand Binding | Human | 100 | - |

Kd: Dissociation constant. Data are representative values from competitive binding assays.

Table 2: In Vitro Functional Antagonism

| Assay | Tissue/Cell Line | Species | Agonist | ETRA-2 IC50 (nM) |

| Calcium Influx Assay | HEK293 cells expressing human ETA | Human | ET-1 | 7.91 |

| Vasoconstriction Assay | Isolated rat aorta | Rat | ET-1 | 10 |

IC50: Half maximal inhibitory concentration. Data are representative of in vitro functional assays.

Table 3: In Vivo Pharmacodynamic Effects

| Animal Model | Parameter Measured | ETRA-2 Dose | Route of Administration | Effect |

| ET-1 Induced Pressor Response (Rat) | Mean Arterial Pressure | 10 mg/kg | Oral | Inhibition of ET-1 induced hypertension |

| Hypoxia-Induced Pulmonary Hypertension (Mouse) | Right Ventricular Systolic Pressure | 30 mg/kg/day | Oral | Reduction in pulmonary artery pressure |

| Diabetic Nephropathy (Rat) | Albuminuria | 10 mg/kg/day | Oral | Significant reduction in urinary albumin excretion |

Data are representative of in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to characterize ETRA-2.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of ETRA-2 for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.[11]

-

Radioligand: [125I]-ET-1 is used as the radioligand.

-

Assay Conditions: The binding assay is performed in a buffer containing 25 mM Tris-HCl, 1 mM MgCl2, and 0.2% BSA at pH 7.4.

-

Competition Binding: A fixed concentration of [125I]-ET-1 is incubated with increasing concentrations of ETRA-2 and the cell membranes.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The Kd is calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation. Selectivity is determined by the ratio of Kd values for ETB versus ETA receptors.[6]

In Vitro Functional Assays: Calcium Influx

Objective: To assess the functional antagonist activity of ETRA-2 by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ETA receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[12]

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of ETRA-2 or vehicle for 30 minutes.

-

Agonist Stimulation: ET-1 is added to the cells to stimulate calcium influx.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the ET-1 response against the concentration of ETRA-2.[12]

In Vivo Pharmacodynamic Models: ET-1-Induced Pressor Response

Objective: To evaluate the in vivo efficacy of ETRA-2 in antagonizing the vasoconstrictor effects of exogenous ET-1.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are anesthetized and a catheter is inserted into the carotid artery for blood pressure monitoring.

-

Compound Administration: ETRA-2 or vehicle is administered orally or intravenously.

-

ET-1 Challenge: After a defined period to allow for drug absorption, a bolus of ET-1 is administered intravenously.

-

Blood Pressure Measurement: Mean arterial pressure is continuously recorded.

-

Data Analysis: The inhibitory effect of ETRA-2 is calculated as the percentage reduction in the pressor response to ET-1 compared to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways of the endothelin system and the mechanism of action of ETRA-2.

Caption: ET-1 Synthesis and ETA Receptor Signaling Pathway.

The diagram above illustrates the synthesis of Endothelin-1 (ET-1) from its precursor, Big ET-1, by the action of Endothelin Converting Enzyme (ECE).[1] ET-1 then binds to the ETA receptor, a G protein-coupled receptor.[1][5] This binding activates the Gq protein, which in turn stimulates Phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC).[5] These signaling events culminate in vasoconstriction and cellular proliferation.[13][14]

Caption: Mechanism of Action of ETRA-2.

ETRA-2 acts as a competitive antagonist at the ETA receptor. By binding to the ETA receptor, ETRA-2 prevents the binding of the endogenous ligand, ET-1. This blockade inhibits the downstream signaling cascade that would normally lead to vasoconstriction and cellular proliferation.

Caption: Preclinical Evaluation Workflow for an ET Receptor Antagonist.

This workflow outlines the logical progression of preclinical studies for an endothelin receptor antagonist like ETRA-2. It begins with in vitro characterization to determine potency and selectivity, followed by in vivo studies to assess pharmacodynamics, efficacy in disease models, and pharmacokinetics.[11][15] The final stage involves comprehensive safety and toxicology assessments to support the selection of a lead candidate for clinical development.[8]

References

- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelin-1 Signaling in Vascular Physiology and Pathophysiology | Bentham Science [benthamscience.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin receptor antagonists in clinical research--lessons learned from preclinical and clinical kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 15. discovery.researcher.life [discovery.researcher.life]

The Pharmacology of Novel Endothelin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The endothelin (ET) system, a potent regulator of vascular tone and cell proliferation, has been a focal point for therapeutic intervention in a variety of cardiovascular and renal diseases. The development of endothelin receptor antagonists (ERAs) has marked a significant advancement in treating conditions such as pulmonary arterial hypertension (PAH) and, more recently, resistant hypertension and certain chronic kidney diseases.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacology of novel ERAs, with a focus on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their characterization.

The Endothelin System: A Dual Receptor Axis

The biological effects of the three endothelin isoforms (ET-1, ET-2, and ET-3) are mediated by two distinct G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor.[5][6]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.[2][6][7] Consequently, ETA receptor antagonism is a key therapeutic strategy to counteract these pathological effects.[8]

-

ETB Receptors: These receptors have a more complex role. They are found on vascular endothelial cells, where their stimulation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a crucial role in clearing circulating ET-1.[6][8][9] However, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction.[10]

Novel ERAs can be broadly categorized into two classes: selective ETA receptor antagonists and dual ETA/ETB receptor antagonists. The therapeutic rationale for selective versus dual antagonism is a subject of ongoing research and may depend on the specific pathophysiology of the disease being targeted.[8]

Quantitative Pharmacology of Novel Endothelin Receptor Antagonists

The pharmacological profile of an ERA is defined by its binding affinity (Ki), functional potency (IC50 or pKB), and selectivity for the ETA versus the ETB receptor. The following table summarizes key quantitative data for several notable novel and recently approved ERAs.

| Antagonist | Target(s) | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (pKB) | Key Pharmacokinetic Parameters | Approved/Investigational Indications |

| Aprocitentan | ETA/ETB (Dual) | Not explicitly stated in recent literature, but described as a potent dual antagonist.[11][12] | Not explicitly stated. | Active metabolite of macitentan with a long half-life of approximately 44 hours.[11][12] | Resistant Hypertension[10][11][12][13] |

| Sparsentan | ETA and Angiotensin II Type 1 Receptor (AT1) (Dual) | Selectively targets ETAR and AT1R.[14] | Not explicitly stated. | Not detailed in the provided results. | IgA Nephropathy[4][14][15] |

| SC0062 | ETA (Selective) | Highly selective for ETA over ETB.[16] | Not explicitly stated. | Favorable safety profile and predictable pharmacokinetics in Phase I.[16] | Chronic Kidney Disease (including IgA Nephropathy and Diabetic Kidney Disease)[16] |

| Atrasentan | ETA (Selective) | Not explicitly stated. | Not explicitly stated. | Not detailed in the provided results. | Diabetic Nephropathy[1][4] |

| Zibotentan | ETA (Selective) | Not explicitly stated. | Not explicitly stated. | Not detailed in the provided results. | Chronic Kidney Disease (in combination with SGLT2 inhibitors)[4] |

| Macitentan | ETA/ETB (Dual) | Not explicitly stated. | Pulmonary Artery: 8.02 ± 0.13, Radial Artery: 7.49 ± 0.08[17] | Slow absorption and elimination.[18] | Pulmonary Arterial Hypertension[1][18] |

| Ambrisentan | ETA (Selective) | Highly selective for ETA.[1] | Pulmonary Artery: 7.38 ± 0.13, Radial Artery: 6.96 ± 0.10[17] | Good bioavailability and a long half-life.[8] | Pulmonary Arterial Hypertension[1][8] |

| Bosentan | ETA/ETB (Dual) | Competitive antagonist for both ETA and ETB.[1] | Pulmonary Artery: 6.28 ± 0.13, Radial Artery: 6.04 ± 0.10[17] | Metabolized by and an inducer of CYP2C9 and CYP3A.[19] | Pulmonary Arterial Hypertension[1][19] |

Experimental Protocols for Characterization of Novel ERAs

The characterization of novel endothelin receptor antagonists involves a series of in vitro and in vivo experiments to determine their affinity, selectivity, potency, and functional effects.

Receptor Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a novel compound to the ETA and ETB receptors and for assessing its selectivity.

Objective: To quantify the affinity of a test compound for endothelin receptors.

General Methodology:

-

Receptor Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared. This is often achieved using stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells.[20]

-

Radioligand: A radiolabeled endothelin ligand, typically [125I]ET-1, is used as a tracer.[21][22]

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through glass fiber filters using a cell harvester, where the filters trap the cell membranes with the bound radioligand.[23] Scintillation Proximity Assay (SPA) is another technique that eliminates the need for a physical separation step.[24]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

These assays measure the ability of an antagonist to inhibit the physiological response to endothelin, such as vasoconstriction.

Objective: To determine the functional potency (pA2 or pKB) of an antagonist.

General Methodology:

-

Tissue Preparation: Rings of isolated blood vessels, such as human pulmonary or radial arteries, are dissected and mounted in organ baths.[17][25] The baths contain a physiological salt solution, are maintained at 37°C, and are aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric Tension Recording: The arterial rings are connected to force transducers to measure changes in isometric tension (contraction and relaxation).

-

Cumulative Concentration-Response Curves: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a fixed concentration of the novel ERA for a predetermined period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to ET-1 is constructed in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the concentration-response curve.[17]

-

Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathways

Endothelin receptors couple to multiple G proteins, leading to the activation of several downstream signaling cascades that mediate their diverse physiological effects.[5][9]

Caption: Simplified signaling pathways of ET-A and ET-B receptors.

Experimental Workflow for ERA Characterization

The preclinical development of a novel ERA follows a logical progression from initial screening to in vivo efficacy studies.

Caption: Preclinical experimental workflow for a novel ERA.

Conclusion

The landscape of endothelin receptor antagonism is continually evolving, with novel agents demonstrating therapeutic promise in challenging clinical settings such as resistant hypertension and chronic kidney disease. A thorough understanding of their pharmacology, underpinned by robust experimental characterization, is crucial for the successful development and clinical application of these targeted therapies. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field.

References

- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. A review of novel endothelin antagonists and overview of non-steroidal mineralocorticoid antagonists for treating resistant hypertension: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin receptor antagonists in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 6. rpsg.org.uk [rpsg.org.uk]

- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Recent developments in the management of resistant hypertension: focus on endothelin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Dual blockade of endothelin A and angiotensin II type 1 receptors with sparsentan as a novel treatment strategy to alleviate IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioCity’s 2-SUCCEED trial of endothelin receptor A selective antagonist, SC0062 meets primary endpoint in IgA nephropathy [pharmabiz.com]

- 17. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

An In-depth Technical Guide to Endothelin Receptor Antagonist Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding kinetics and affinity of endothelin (ET) receptor antagonists. It is designed to be a valuable resource for professionals involved in the research and development of novel therapeutics targeting the endothelin system. This document delves into the critical parameters that govern the interaction of antagonists with ETA and ETB receptors, offering detailed experimental protocols and a summary of quantitative data for key compounds.

Introduction to the Endothelin System and its Receptors

The endothelin system plays a crucial role in vascular homeostasis. The binding of endothelin peptides, particularly endothelin-1 (ET-1), to their receptors, ETA and ETB, triggers a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) are implicated in a variety of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation.[1] Consequently, the development of antagonists that can modulate the activity of these receptors is of significant therapeutic interest, particularly in the context of pulmonary arterial hypertension (PAH), heart failure, and certain cancers.

The ETA receptor subtype is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[2] In contrast, ETB receptors are found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation leads to the release of vasodilators such as nitric oxide and prostacyclin, while also playing a role in the clearance of circulating ET-1.[2] The distinct roles of these receptor subtypes underscore the importance of developing antagonists with specific selectivity profiles.

Endothelin Receptor Signaling Pathways

Upon ligand binding, both ETA and ETB receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and gene transcription.

Another significant pathway involves the mitogen-activated protein kinase (MAPK) cascade, which is implicated in cell growth and proliferation. The activation of ET receptors can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Signaling Pathway of Endothelin Receptor Activation

Caption: Endothelin receptor signaling cascade.

Quantitative Analysis of ET Receptor Antagonist Binding

The efficacy and selectivity of an ET receptor antagonist are determined by its binding affinity (Ki, Kd, IC50) and its kinetic parameters (kon and koff). These values are crucial for understanding the drug's mechanism of action, predicting its in vivo performance, and optimizing dosing regimens.

Binding Affinity and Kinetic Data

The following tables summarize the binding affinity and, where available, kinetic data for several clinically relevant ET receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay format.

| Antagonist | Receptor | Ki (nM) | IC50 (nM) | pKB | Receptor Occupancy Half-Life (ROt1/2) | Reference |

| Bosentan | ETA | 1.1 | - | 6.04 - 6.28 | 70 seconds | [3][4] |

| ETB | - | - | - | - | ||

| Ambrisentan | ETA | 0.12 | - | 6.96 - 7.38 | 40 seconds | [3][4] |

| ETB | - | - | - | - | ||

| Macitentan | ETA | 0.14 | - | 7.49 - 8.02 | 17 minutes | [3][4] |

| ETB | - | - | - | - |